molecular formula C12H15NO5 B2490974 Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate CAS No. 192725-59-0

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate

Cat. No.: B2490974
CAS No.: 192725-59-0
M. Wt: 253.254
InChI Key: KBWRNQSLTNHOIF-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is an organic compound with the molecular formula C12H15NO5 It is a nitroaromatic ester that features a phenoxy group substituted with two methyl groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,6-dimethyl-4-nitrophenoxy)acetate typically involves the esterification of 2,6-dimethyl-4-nitrophenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetates.

    Reduction: 2,6-dimethyl-4-aminophenoxyacetate.

    Hydrolysis: 2,6-dimethyl-4-nitrophenol and ethanol.

Scientific Research Applications

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Materials Science: It is used in the development of polymers and other materials with specific properties.

    Pharmaceutical Research: The compound is studied for its potential use in drug development and as a precursor for bioactive molecules.

    Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethyl-4-nitrophenoxy)acetate depends on the specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific chemical transformations and applications.

Comparison with Similar Compounds

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:

    Ethyl (4-nitrophenoxy)acetate: Lacks the methyl groups, which can affect its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.

    2,6-Dimethyl-4-nitrophenol: The parent phenol compound without the ester group, used in different applications.

Biological Activity

Ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including anti-inflammatory, antibacterial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitrophenoxy group, which is known to influence its biological activity. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibition of cyclooxygenase (COX) enzymes. A study reported that certain derivatives of related compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

The study indicated that compounds with electron-donating groups showed enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts.

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored. A related study found that derivatives exhibited promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined using standard microbiological techniques.

Table 2: Antibacterial Activity Data

CompoundMIC (μg/mL)Target Bacteria
Ethyl acetate derivative<100Staphylococcus aureus

This indicates that modifications to the ethyl acetate structure can yield compounds with significant antibacterial properties.

3. Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to modulate oxidative stress responses within cells. The compound has been shown to activate the NRF2 pathway, which regulates the expression of various cytoprotective genes involved in oxidative stress management . This activation can lead to enhanced cellular defense mechanisms against oxidative damage.

Case Studies

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to this compound demonstrated significant anti-inflammatory effects comparable to indomethacin, a widely used NSAID . The effective doses were calculated, showing that these compounds could serve as potential alternatives in managing inflammation.

Case Study: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of this compound derivatives against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and increased antibacterial potency .

Properties

IUPAC Name

ethyl 2-(2,6-dimethyl-4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11(14)7-18-12-8(2)5-10(13(15)16)6-9(12)3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWRNQSLTNHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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